molecular formula C10H19NO5 B602377 Dexpanthenol impurity J CAS No. 49831-65-4

Dexpanthenol impurity J

Cat. No. B602377
CAS RN: 49831-65-4
M. Wt: 233.27
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Dexpanthenol is an alcoholic analogue of D-pantothenic acid, a component of the B complex vitamins and an essential component of a normally functioning epithelium . It is used as a moisturizing agent for dry, itchy skin and rashes . Impurities in Dexpanthenol can arise from the synthesis process or degradation over time .


Synthesis Analysis

A stability-indicating RP-HPLC method was developed and validated for analysis of Dexpanthenol in an artificial tear formulation . The chromatographic separation was performed on a HPLC C 18 column using a mixture of 0.037 M monobasic potassium phosphate in water and methanol .


Molecular Structure Analysis

Dexpanthenol is an alcohol derivative of pantothenic acid, a component of the B complex vitamins . Its molecular formula is C9H19NO4 .


Chemical Reactions Analysis

Impurity profiling aims at identification and subsequent quantification of specific components present at low levels, usually less than 1% and ideally lower than 0.1%. Impurities are unwanted residuals that form during or after the course of the reaction .


Physical And Chemical Properties Analysis

Dexpanthenol has a molecular weight of 205.25, a density of 1.20 g/mL at 20 °C, a melting point of 64-69°C, and a boiling point of 118-120 °C (2.7 mmHg) .

Scientific Research Applications

Dexpanthenol in Skin and Wound Healing

  • Gene Expression Modulation : Dexpanthenol has been shown to modulate gene expression in skin wound healing, with an in vivo study revealing upregulation of genes like IL-6, IL-1β, and downregulation of psorasin mRNA and protein expression (Heise et al., 2012).
  • Topical Formulations : Investigation of topical formulations containing dexpanthenol revealed its ability to regenerate epidermal cells, demonstrating anti-inflammatory activity and good tolerance after topical application (Stozkowska & Piekos̀, 2004).

Dexpanthenol for Skin Protection and Therapeutic Uses

  • Skin Protection Against Irritation : A double-blind, placebo-controlled study highlighted dexpanthenol's efficacy in protecting skin against irritation, with corneometry showing statistically significant differences in skin hydration and barrier function (Biro et al., 2003).
  • Application in Hair Care Products : An innovative method for analyzing dexpanthenol in hair care products was developed, underlining its widespread use as a humectant in such products, especially for anti-hairfall purposes (Weiss et al., 2019).

Dexpanthenol in Medical and Cosmetic Interventions

  • Postprocedure Wound Healing : Recent studies confirmed the usefulness of topical dexpanthenol in accelerating wound healing and restoring skin barrier function following medical and cosmetic interventions (Gorski et al., 2020).
  • Protective and Therapeutic Effects : Research has also explored dexpanthenol's protective and therapeutic effects in various models, including its impact on cardiac damage and diabetic cardiovascular function (Kalkan et al., 2018).

Future Directions

Dexpanthenol has multiple pharmacological effects and has been employed to treat various skin disorders such as Atopic Dermatitis . It improves skin barrier function, reduces acute and frequent flares, has a significant topical corticosteroid sparing effect, and enhances wound healing for skin lesions . This suggests that Dexpanthenol could be further explored for its potential in treating other skin conditions.

properties

IUPAC Name

4-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-10(2,6-12)8(15)9(16)11-5-3-4-7(13)14/h8,12,15H,3-6H2,1-2H3,(H,11,16)(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBDHANTMHIRGW-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C(=O)NCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CO)[C@@H](C(=O)NCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dexpanthenol impurity J

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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